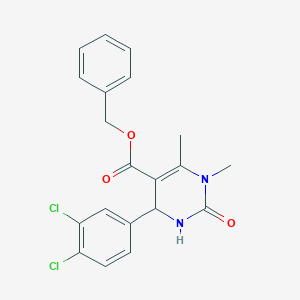![molecular formula C21H26N2O3S B405265 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol](/img/structure/B405265.png)
2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol is a complex organic compound featuring a benzimidazole core linked to a butoxy-phenoxy group via an ethylsulfanyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylsulfanyl halide reacts with the benzimidazole derivative.
Coupling with 4-Butoxy-phenol: The final step involves the coupling of the ethylsulfanyl-benzimidazole intermediate with 4-butoxy-phenol using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and readily available reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the phenoxy group, potentially leading to hydrogenated derivatives.
Substitution: The phenoxy and benzimidazole groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Various substituted phenoxy and benzimidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a ligand in coordination chemistry due to its multiple donor atoms. It can also be used as a building block for synthesizing more complex molecules.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development, particularly as antimicrobial or anticancer agents.
Medicine
Potential medicinal applications include its use as a pharmacophore in designing new therapeutic agents targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or functionality.
作用機序
The mechanism of action of 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting their function.
類似化合物との比較
Similar Compounds
2-(4-Butoxy-phenoxy)-ethylamine: Similar in structure but lacks the benzimidazole core.
2-(4-Ethyl-phenoxy)-ethylamine: Similar but with an ethyl group instead of a butoxy group.
2-(4-Tert-butyl-phenoxy)-ethylamine: Similar but with a tert-butyl group.
Uniqueness
This detailed overview should provide a comprehensive understanding of 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol, its synthesis, reactions, applications, and how it compares to similar compounds
特性
分子式 |
C21H26N2O3S |
|---|---|
分子量 |
386.5g/mol |
IUPAC名 |
2-[2-[2-(4-butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C21H26N2O3S/c1-2-3-14-25-17-8-10-18(11-9-17)26-15-16-27-21-22-19-6-4-5-7-20(19)23(21)12-13-24/h4-11,24H,2-3,12-16H2,1H3 |
InChIキー |
MPPRIQPIZPHAMC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO |
正規SMILES |
CCCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


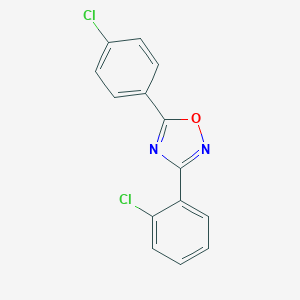
![3-(2-Chloro-phenyl)-5-(4'-methoxy-biphenyl-4-yl)-[1,2,4]oxadiazole](/img/structure/B405184.png)
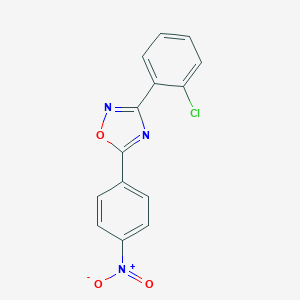
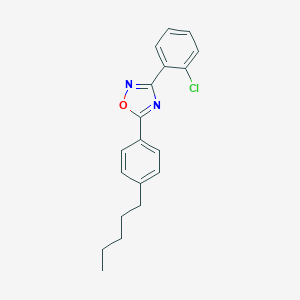
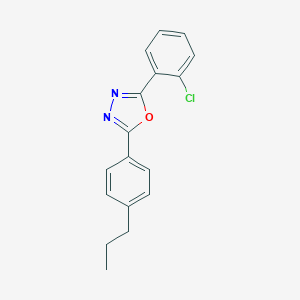
![2-(2-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B405192.png)
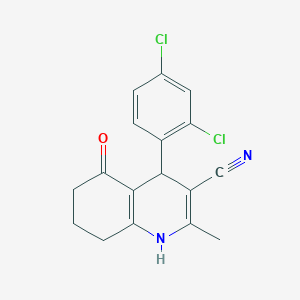
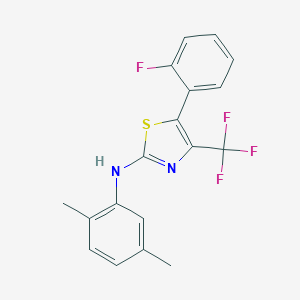
![Phenylmethyl 2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-1-({4-nitrophenyl}methyl)-2-oxoethylcarbamate](/img/structure/B405198.png)
![5-{4'-PENTYL-[1,1'-BIPHENYL]-4-YL}-3-PROPYL-1,2,4-OXADIAZOLE](/img/structure/B405199.png)
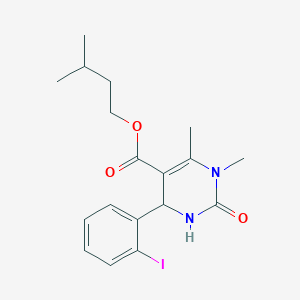
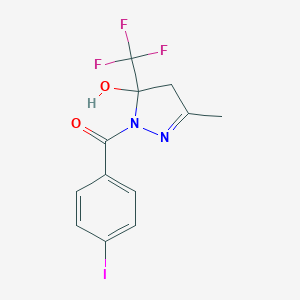
![5-(3-nitrophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405204.png)
